molecular formula C19H20FN3O2 B4406943 N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-fluorobenzamide

N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-fluorobenzamide

Cat. No. B4406943
M. Wt: 341.4 g/mol
InChI Key: BXZAEHLQUWUIHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-fluorobenzamide, also known as ABT-888, is a poly(ADP-ribose) polymerase (PARP) inhibitor that has gained significant attention in the field of cancer research. PARP inhibitors have emerged as a promising class of drugs for the treatment of cancer, particularly in the case of tumors with defects in DNA repair pathways.

Mechanism of Action

PARP enzymes play a crucial role in the repair of DNA damage through the base excision repair (BER) pathway. Inhibition of PARP by N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-fluorobenzamide leads to the accumulation of DNA damage, which results in cell death. This compound selectively targets cancer cells with defects in DNA repair pathways, such as those with BRCA mutations, while sparing normal cells.
Biochemical and Physiological Effects:
This compound has been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical and clinical studies. It has also been investigated as a single-agent therapy in patients with BRCA1 or BRCA2 mutations. This compound has been shown to have a favorable safety profile, with minimal toxicity observed in clinical trials.

Advantages and Limitations for Lab Experiments

N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-fluorobenzamide has several advantages for use in lab experiments. It is a potent and selective PARP inhibitor that has been extensively studied in preclinical and clinical trials. However, this compound has limitations in terms of its solubility and stability, which can affect its efficacy in certain experimental settings.

Future Directions

There are several future directions for the development of PARP inhibitors, including N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-fluorobenzamide. One area of research is the identification of biomarkers that can predict response to PARP inhibitors. Another area of research is the development of combination therapies that can enhance the efficacy of PARP inhibitors. Additionally, there is ongoing research into the development of more potent and selective PARP inhibitors with improved solubility and stability.
In conclusion, this compound is a promising PARP inhibitor that has shown significant potential for the treatment of cancer. Its selective targeting of cancer cells with defects in DNA repair pathways makes it an attractive candidate for further research and development. Ongoing research in this field will continue to shed light on the potential of PARP inhibitors as a new class of cancer therapies.

Scientific Research Applications

N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-fluorobenzamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including breast, ovarian, pancreatic, and prostate cancer. It has been shown to enhance the efficacy of chemotherapy and radiotherapy by preventing DNA repair in cancer cells. This compound has also been investigated as a single-agent therapy in patients with BRCA1 or BRCA2 mutations, which are associated with increased susceptibility to breast and ovarian cancer.

properties

IUPAC Name

N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2/c1-14(24)22-10-12-23(13-11-22)18-5-3-2-4-17(18)21-19(25)15-6-8-16(20)9-7-15/h2-9H,10-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZAEHLQUWUIHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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